1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
Usually, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR, etc.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.Scientific Research Applications
Novel Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker
A study by Mekky and Sanad (2020) focuses on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which includes compounds related to the specified chemical structure. These compounds exhibit potent antibacterial efficacy and biofilm inhibition activities, surpassing those of Ciprofloxacin, against strains like E. coli, S. aureus, and S. mutans. The study also highlights the significant inhibitory activity against MRSA and VRE bacterial strains, with compound 5e showing exceptional MurB inhibitory activity. This research suggests the potential for developing new antibacterial agents based on the structural motif of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives (Mekky & Sanad, 2020).
Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles
Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including structures related to the queried compound, demonstrating promising results against various cancer cell lines. The study identifies compounds with a piperazine substituent as highly effective, suggesting the structural framework of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine could be beneficial in anticancer drug development (Turov, 2020).
Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine
Research by Xia (2015) focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, revealing some derivatives' inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. This study supports the utility of compounds within the 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine class for antimicrobial and antiviral applications (Xia, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential future research directions, applications, or improvements to the compound or its synthesis.
Please consult a chemistry professional or a relevant database for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.
properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-15(11-18-23(13)14-5-3-2-4-6-14)17(24)22-9-7-21(8-10-22)16-12-19-25-20-16/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIJIVJNJGKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
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